![molecular formula C13H11BrN2O3S B5294598 3-{[(4-bromophenyl)sulfonyl]amino}benzamide](/img/structure/B5294598.png)
3-{[(4-bromophenyl)sulfonyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[(4-bromophenyl)sulfonyl]amino}benzamide” is a solid compound with an empirical formula of C19H14Br2N2O3S and a molecular weight of 510.20 . It is also known by the synonym C2-8 . This compound is the first inhibitor of aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . PolyQ aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in HD and other polyQ diseases .
Molecular Structure Analysis
The SMILES string representation of the molecule isBrc1ccc(NC(=O)c2cccc(c2)S(=O)(=O)Nc3ccc(Br)cc3)cc1
. This provides a textual representation of the molecule’s structure, including the positions of the bromine, sulfur, nitrogen, and oxygen atoms . Physical And Chemical Properties Analysis
“3-{[(4-bromophenyl)sulfonyl]amino}benzamide” is a solid compound that is off-white in color . It is soluble in DMSO (~20 mg/mL) but insoluble in water . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Inhibitor of Polyglutamine (polyQ) Aggregation
This compound is known to be the first inhibitor of aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . PolyQ aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in Huntington’s Disease (HD) and other polyQ diseases .
Neurodegeneration Research
The compound has been shown to inhibit aggregation in HD PC12 cells with an IC50 of 50nM . When administered in food, it suppressed neurodegeneration in vivo in the Drosophila HD model . This suggests potential applications in the study and treatment of neurodegenerative diseases.
Drug Development
Given its role as an inhibitor of polyQ aggregation, this compound could potentially be used in the development of drugs for treating Huntington’s Disease and other conditions characterized by protein aggregation .
Mecanismo De Acción
Target of Action
The primary target of 3-[N-[4-Bromophenyl]sulfonylamino]benzamide, also known as C2-8, is the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . This protein plays a crucial role in nerve cells (neurons) in the brain .
Mode of Action
C2-8 acts as an inhibitor of the aggregation of the polyQ sequence of the huntingtin protein . The aggregation of this protein is neurotoxic and leads to the death of brain cells, causing Huntington’s Disease .
Biochemical Pathways
The compound interferes with the biochemical pathway that leads to the aggregation of the huntingtin protein . By inhibiting this aggregation, it prevents the neurotoxic effects that this protein can have when it aggregates .
Pharmacokinetics
It is known that the compound is soluble in dmso at approximately 20 mg/ml, but it is insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable solvent .
Result of Action
The inhibition of huntingtin protein aggregation by C2-8 results in a decrease in neurotoxicity . In a study using HD PC12 cells, C2-8 inhibited aggregation with an IC50 of 50nM . When administered in food, it suppressed neurodegeneration in vivo in a Drosophila HD model .
Action Environment
The action of C2-8 can be influenced by environmental factors such as the solvent in which it is administered . As it is insoluble in water, it requires a suitable solvent such as DMSO for administration .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-bromophenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-10-4-6-12(7-5-10)20(18,19)16-11-3-1-2-9(8-11)13(15)17/h1-8,16H,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJSZBOGUVZRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[N-[4-Bromophenyl]sulfonylamino]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.